Transformed-Cell Selectivity: Anguinomycin C Induces Cell Death in pRB-Inactivated Cells vs. Growth Arrest in Normal Cells — A Dichotomy Not Reported for Leptomycin B
Anguinomycin C displays a functional dichotomy: it induces cell death in pRB-inactivated transformed cells while causing only growth arrest (cytostasis) in normal cells [1]. This selectivity was demonstrated across cells transformed by HPV E7, adenovirus E1A, and SV40 large T antigen. In contrast, Leptomycin B was reported to be too toxic to normal cells, contributing to its clinical failure [2]. The anguinomycins are active at picomolar concentrations against transformed lines, with effects observed at 0.1–1 ng/mL [3].
| Evidence Dimension | Differential cytotoxicity: transformed vs. normal cells |
|---|---|
| Target Compound Data | Anguinomycin C: cell death in pRB-inactivated transformed cells; growth arrest only in normal cells; active at picomolar concentrations (effects observed at 0.1–1 ng/mL) [3] |
| Comparator Or Baseline | Leptomycin B: reported too toxic to normal cells (failed clinical evaluation due to toxicity) [2] |
| Quantified Difference | Qualitative dichotomy (cell death vs. growth arrest) for Anguinomycin C; Leptomycin B lacks this differential and exhibits general toxicity to normal cells |
| Conditions | pRB-inactivated transformed cells (HPV E7, adenovirus E1A, SV40 large T antigen) vs. normal rat fibroblasts (3Y1) and primary rat glial cells; flow cytometry confirmed G1 arrest in 3Y1 cells at 0.1–1 ng/mL (Hayakawa et al., 1995) |
Why This Matters
This selectivity profile directly addresses the toxicity liability that caused Leptomycin B to fail clinically, making Anguinomycin C the preferred tool compound for studying CRM1 inhibition in contexts where sparing normal tissue is critical.
- [1] Hayakawa Y, Sohda K, Shin-ya K, Hidaka T, Seto H. Anguinomycins C and D, new antitumor antibiotics with selective cytotoxicity against transformed cells. J Antibiot (Tokyo). 1995;48(9):954-961. doi:10.7164/antibiotics.48.954 View Source
- [2] Bonazzi S, Güttinger S, Zemp I, Kutay U, Gademann K. Total synthesis, configuration, and biological evaluation of anguinomycin C. Angew Chem Int Ed. 2007;46(45):8707-8710. doi:10.1002/anie.200703134 View Source
- [3] Hayakawa Y. ヒトパピローマウイルス癌遺伝子産物の機能を阻害する微生物代謝産物の研究 (KAKENHI Project 06240209, 1994 Annual Report). Flow cytometry: Anguinomycin C induced G1 arrest in 3Y1 cells at 0.1–1 ng/mL. View Source
